Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride (CBME HCl) is an organic compound that has been studied extensively for its potential to be used in a variety of scientific applications. This compound is the result of a synthetic process that involves the condensation of cyclobutylmethyl alcohol with 3-piperidinylmethyl ether hydrochloride. It is a white crystalline solid with a molecular weight of 394.9 g/mol and a melting point of 143°C. CBME HCl is a valuable compound because it is highly soluble in water and organic solvents, and has a wide range of applications in the medical, pharmaceutical, and chemical research fields.
Scientific Research Applications
Histamine-3 Receptor Antagonists
A novel class of compounds, including 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] derivatives, shows promising potential as high-affinity and selective histamine-3 receptor (H3R) antagonists. These compounds demonstrated excellent H3R affinity, good stability in liver microsomes, and selectivity against CYP P450 enzymes, suggesting their potential in therapeutic applications related to histamine receptors (Dandu et al., 2012).
H2-Receptor Antagonists
3-Amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-dione hydrochloride, a new H2-receptor antagonist, exhibited potent and long-lasting antisecretory action in rats. This compound significantly inhibited gastric acid secretion and showed protective effects against various experimental ulcer models, indicating its potential as an effective antisecretory drug for treating peptic ulcer diseases (Muramatsu et al., 1990).
Spectral Analysis
The study of the infrared and Raman spectra of cyclobutylmethylether revealed insights into its molecular configuration and vibration fundamentals. This research contributes to a better understanding of the structural properties of cyclobutylmethyl ether compounds (Durig et al., 1979).
Synthesis of Pharmaceutical Compounds
A new synthesis method for N-{3-[3-(l-piperidinylmethyl)-phenoxy]propyl}acetoxyacetamide hydrochloride was developed, demonstrating the application of cyclobutylmethyl ether derivatives in the efficient production of pharmaceutical compounds (Tarpanov et al., 1999).
Pharmacological Activities
The synthesis and pharmacological activity of 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanol hydrochlorides, including cyclobutylmethyl 3-piperidinylmethyl ether derivatives, revealed significant central and peripheral cholinoblocking activities. This research highlights the potential of these compounds in various therapeutic applications (Gasparyan et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-(cyclobutylmethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-3-10(4-1)8-13-9-11-5-2-6-12-7-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGMWAYUZGAXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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